BenchChemオンラインストアへようこそ!

AP23848

Drug Resistance Chronic Myeloid Leukemia Gatekeeper Mutation

AP23848 (PF-562771) is a research-use-only chemical probe distinguished by low nanomolar potency against the drug-resistant ABL1 T315I gatekeeper mutation (IC50 5.1 nM) and the imatinib-resistant c-Kit D816V mutant. Unlike close analogs AP23464 or AP23846, AP23848 uniquely combines high lipophilicity (cLogP 5.36) with functional imatinib compatibility in combination studies. This verified dual Src/Abl and mutant Kit selectivity profile—validated in vivo—makes it irreplaceable for establishing advanced CML and systemic mastocytosis resistance models where standard inhibitors fail. Confirming batch-specific IC50 and purity documentation is recommended prior to purchase.

Molecular Formula C30H38N5O2P
Molecular Weight 531.6 g/mol
CAS No. 834894-21-2
Cat. No. B1684424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAP23848
CAS834894-21-2
SynonymsAP23848;  AP-23848;  AP 23848.
Molecular FormulaC30H38N5O2P
Molecular Weight531.6 g/mol
Structural Identifiers
SMILESCCCP(=O)(CCC)C1=CC=C(C=C1)NC2=C3C(=NC(=N2)C4CCCC4)N(C=N3)CCC5=CC(=CC=C5)O
InChIInChI=1S/C30H38N5O2P/c1-3-18-38(37,19-4-2)26-14-12-24(13-15-26)32-29-27-30(34-28(33-29)23-9-5-6-10-23)35(21-31-27)17-16-22-8-7-11-25(36)20-22/h7-8,11-15,20-21,23,36H,3-6,9-10,16-19H2,1-2H3,(H,32,33,34)
InChIKeyVTPNIONIOLOGFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AP23848: A Dual Src/Abl Kinase Inhibitor for Research into Imatinib-Resistant Malignancies


AP23848 (CAS 834894-21-2), also known as PF-562771, is a small-molecule adenosine triphosphate (ATP)-competitive kinase inhibitor [1]. It functions as a dual inhibitor of the Src and Abl (including Bcr-Abl) tyrosine kinases, and has demonstrated potent activity against the c-Kit receptor bearing the D816V activation-loop mutation [2]. This compound is primarily employed as a chemical probe in oncology research to study mechanisms of drug resistance, particularly in models of chronic myeloid leukemia (CML) and systemic mastocytosis where standard-of-care therapies like imatinib fail [3].

Why AP23848 Cannot Be Replaced by Generic Src/Abl Inhibitors


AP23848 is not a generic tyrosine kinase inhibitor; its utility in research hinges on a specific and verifiable profile of biochemical activity that distinguishes it from other in-class molecules [1]. The compound's high potency against the notoriously drug-resistant ABL1 T315I gatekeeper mutation (IC50 of 5.1 nM) is not a common feature of the class [2]. Furthermore, its functional compatibility with imatinib in combination therapy studies, and a distinct selectivity window for mutant over wild-type Kit, are performance characteristics that cannot be assumed for other Src/Abl inhibitors [1][3]. Substituting AP23848 with a closely related analog like AP23464 or AP23846 risks introducing significant variability in experimental outcomes due to orders-of-magnitude differences in potency against key resistance mutants [2].

Quantitative Differentiation Evidence for AP23848 vs. Closest Analogs


Superior Potency Against the Imatinib-Resistant ABL1 T315I Gatekeeper Mutant

AP23848 exhibits a pronounced and quantifiable potency advantage over its close structural analog AP23464 against the ABL1 T315I mutant, a common cause of imatinib resistance in chronic myeloid leukemia [1]. In standardized biochemical assays, AP23848's IC50 value is three orders of magnitude lower than that of AP23464 [1].

Drug Resistance Chronic Myeloid Leukemia Gatekeeper Mutation

Distinct Lipophilicity Profile vs. Analogs AP23464 and AP23846

AP23848 possesses a higher calculated partition coefficient (cLogP) compared to its structural analogs AP23464 and AP23846, which translates to measurable differences in its predicted ability to traverse lipid bilayers [1]. This property is a key determinant of passive membrane permeability and non-specific tissue binding.

Physicochemical Properties Drug Design Lipophilicity

Demonstrated In Vivo Target Engagement and Anti-Tumor Efficacy in a Kit-D816V Model

AP23848 has demonstrated verifiable in vivo pharmacodynamic activity, reducing activation-loop mutant Kit phosphorylation and subsequent tumor growth in a murine model [1]. This contrasts with the primary in vitro characterization of many tool compounds and provides direct evidence of target engagement in a complex biological system.

In Vivo Efficacy Pharmacodynamics Systemic Mastocytosis

Functional Compatibility with Imatinib in Cellular Models of Resistance

In cellular proliferation assays using Ba/F3 cells expressing wild-type Bcr-Abl or imatinib-resistant mutants, AP23848 retained its full inhibitory capacity when co-administered with clinically relevant concentrations of imatinib [1]. Furthermore, for cells expressing the marginally resistant M351T mutant, the combination of imatinib and AP23848 produced an enhanced inhibitory effect compared to AP23848 alone [1].

Combination Therapy Drug Synergy Imatinib Resistance

High Commercial Purity Specification for Reproducible Research

Commercially available AP23848 is supplied with a certified purity specification of ≥98% . This level of purity ensures that observed biological effects can be confidently attributed to AP23848, minimizing the confounding influence of synthetic impurities or degradation products.

Quality Control Purity Reproducibility

Optimal Application Scenarios for AP23848 in Drug Discovery and Oncology Research


Modeling Resistance to Imatinib and Second-Generation TKIs in CML

AP23848 is an ideal tool compound for establishing cellular models of advanced chronic myeloid leukemia (CML) that harbor the ABL1 T315I gatekeeper mutation. Its low nanomolar IC50 (5.1 nM) against this mutant [1] allows researchers to use it as a positive control or as a single agent to study the biochemical pathways that remain active when first- and second-line therapies fail. This application is directly supported by its demonstrated in vivo activity and functional compatibility with imatinib [2].

Investigating c-Kit D816V-Driven Malignancies like Systemic Mastocytosis

AP23848 serves as a critical reagent for research into systemic mastocytosis and other neoplasms driven by the imatinib-resistant c-Kit D816V mutation. The compound's verified ability to inhibit mutant Kit phosphorylation and reduce tumor growth in vivo [1] makes it a valuable reference compound for phenotypic screening and for validating novel therapeutic targets in these difficult-to-treat cancers.

Developing and Validating Combination Therapy Regimens

Given its validated compatibility with imatinib [1], AP23848 is uniquely suited for preclinical studies exploring rational combination therapy strategies to prevent or overcome drug resistance. It can be used in vitro and in vivo to map synergistic interactions, define optimal dosing schedules, and identify biomarkers of response when combined with standard-of-care agents or other experimental therapeutics.

Structure-Activity Relationship (SAR) and Pharmacophore Modeling

AP23848's distinct physicochemical profile, particularly its cLogP of 5.36 compared to 3.99 for AP23464 [1], makes it an essential comparator in medicinal chemistry campaigns. Researchers investigating the impact of lipophilicity on kinase inhibitor potency and selectivity can use AP23848 as a benchmark molecule within a closely related chemical series to decouple structural effects on target binding from those on cell permeability and distribution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for AP23848

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.